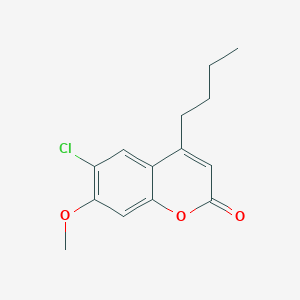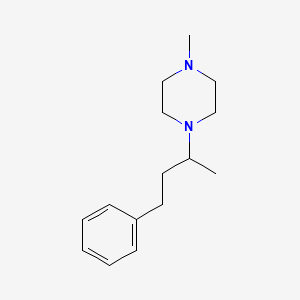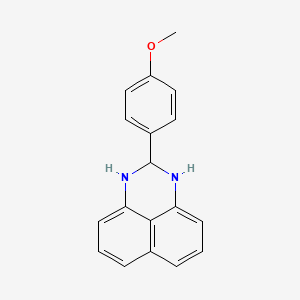
4-butyl-6-chloro-7-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-6-chloro-7-methoxy-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound with various applications in scientific research. It belongs to the class of coumarin derivatives and is widely used for its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 4-butyl-6-chloro-7-methoxy-2H-chromen-2-one 151 is complex and varies depending on its application. In the case of its use as a fluorescent probe, it works by binding to metal ions and emitting fluorescence upon excitation. As a photosensitizer, it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. As an anti-cancer agent, it inhibits the growth of cancer cells by inducing apoptosis and interfering with various signaling pathways.
Biochemical and Physiological Effects:
This compound 151 has been shown to have various biochemical and physiological effects, including its ability to induce DNA damage, inhibit cell proliferation, and modulate gene expression. It has also been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-butyl-6-chloro-7-methoxy-2H-chromen-2-one 151 is its versatility and wide range of applications in scientific research. It is also relatively easy to synthesize and purify, making it a cost-effective option for many labs. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for the use of 4-butyl-6-chloro-7-methoxy-2H-chromen-2-one 151 in scientific research. Some of these include its use as a diagnostic tool for cancer detection, its potential as a therapeutic agent for various diseases, and its application in the development of novel materials for use in electronics and optoelectronics. Further research is needed to fully explore the potential of this compound and its derivatives.
Conclusion:
In conclusion, this compound 151 is a versatile and useful compound with many potential applications in scientific research. Its unique properties and characteristics make it an attractive option for many labs, and its potential future directions are promising. However, careful handling and disposal are necessary due to its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-butyl-6-chloro-7-methoxy-2H-chromen-2-one involves a multi-step process that includes the condensation of 4-chloro-3-formylcoumarin and 4-butylresorcinol in the presence of a suitable catalyst. The reaction mixture is then subjected to further chemical reactions and purification steps to obtain the final product.
Applications De Recherche Scientifique
4-butyl-6-chloro-7-methoxy-2H-chromen-2-one 151 has various scientific research applications, including but not limited to, its use as a fluorescent probe for the detection of metal ions, its role as a photosensitizer in photodynamic therapy, and its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
4-butyl-6-chloro-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-5-9-6-14(16)18-12-8-13(17-2)11(15)7-10(9)12/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRCDKGVSMTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide](/img/structure/B4939451.png)
![3-[({3-[(benzylamino)carbonyl]phenyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4939470.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939476.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4939479.png)
![1-ethyl-4-[2-(2-isopropylphenoxy)propanoyl]piperazine](/img/structure/B4939481.png)
![ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4939486.png)


![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B4939497.png)
![N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B4939498.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4939505.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4939513.png)
![4-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}morpholine](/img/structure/B4939518.png)
